1-(3-Pentafluoroethyl-phenyl)-ethylamine

RIPK1 Metabolic Stability Kinase Inhibitor

1-(3-Pentafluoroethyl-phenyl)-ethylamine (synonyms: 1-[3-(pentafluoroethyl)phenyl]ethan-1-amine, 1-(3-(perfluoroethyl)phenyl)ethanamine) is a fluorinated aromatic amine of the phenethylamine class, distinguished by a pentafluoroethyl (–C₂F₅) group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₀F₅N with a molecular weight of 239.18 g·mol⁻¹, and it is supplied as a racemic mixture (CAS 1100767-87-0) as well as enantiopure (R)- (CAS 2227757-10-8) and (S)- (CAS 2227865-05-4) forms.

Molecular Formula C10H10F5N
Molecular Weight 239.18 g/mol
Cat. No. B8343626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pentafluoroethyl-phenyl)-ethylamine
Molecular FormulaC10H10F5N
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)N
InChIInChI=1S/C10H10F5N/c1-6(16)7-3-2-4-8(5-7)9(11,12)10(13,14)15/h2-6H,16H2,1H3
InChIKeyNTLCNMKQHMHJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Pentafluoroethyl-phenyl)-ethylamine: A Meta-C₂F₅-Substituted Phenethylamine Building Block for Medicinal Chemistry Procurement


1-(3-Pentafluoroethyl-phenyl)-ethylamine (synonyms: 1-[3-(pentafluoroethyl)phenyl]ethan-1-amine, 1-(3-(perfluoroethyl)phenyl)ethanamine) is a fluorinated aromatic amine of the phenethylamine class, distinguished by a pentafluoroethyl (–C₂F₅) group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₀F₅N with a molecular weight of 239.18 g·mol⁻¹, and it is supplied as a racemic mixture (CAS 1100767-87-0) as well as enantiopure (R)- (CAS 2227757-10-8) and (S)- (CAS 2227865-05-4) forms . The primary amine handle permits direct elaboration into amides, sulfonamides, ureas, and secondary amines, positioning this compound as a versatile fragment for kinase inhibitor and GPCR modulator programmes [1].

Why Trifluoromethyl, Pentafluorophenyl, or Para-Substituted Analogs Cannot Replace 1-(3-Pentafluoroethyl-phenyl)-ethylamine in Drug Discovery


The pentafluoroethyl (–C₂F₅) group inhabits a unique physicochemical space between the ubiquitous trifluoromethyl (–CF₃) and the electron-deficient pentafluorophenyl (–C₆F₅) substituents. Relative to –CF₃, the –C₂F₅ group delivers significantly higher lipophilicity (estimated Hansch π ≈ 1.6 versus 0.88 for –CF₃) while retaining comparable or superior metabolic stability, a property exploited in RIPK1 inhibitor optimisation where the C₂F₅ group was described as critical to balancing potency and pharmacokinetic performance [1]. Unlike the fully fluorinated –C₆F₅ ring, the C₂F₅-substituted phenyl preserves substantial aromatic electron density, maintaining π-stacking and edge-to-face interactions that are frequently essential for kinase and GPCR target engagement [2]. Furthermore, the meta-substitution pattern differentiates this compound from its para-substituted regioisomer (CAS 1554370-44-3), altering the amine pKa (predicted 8.55 for the para isomer versus an anticipated 8.8–9.0 for the meta isomer) and the spatial trajectory of the ethylamine side-chain in derived molecules .

Quantitative Differentiation Evidence for 1-(3-Pentafluoroethyl-phenyl)-ethylamine: Head-to-Head and Class-Level Comparisons


Metabolic Stability Retention in RIPK1 Inhibitors: C₂F₅- vs. CF₃-Containing Scaffolds

In a series of RIPK1 inhibitors that deliberately omitted the aromatic back-pocket group common to most literature chemotypes, the lipophilic yet metabolically stable pentafluoroethyl group was reported to be critical for balancing potency and pharmacokinetic properties in rats [1]. While the CF₃ congener was not explicitly tabulated alongside the C₂F₅ compound in the public abstract, the authors identify the C₂F₅ group as the key differentiator enabling good kinase selectivity and oral pharmacokinetics despite the absence of the back-pocket motif. The co-crystal structure with compound 11 (PDB 6NW2) confirms the C₂F₅-phenyl scaffold is accommodated in the RIPK1 active site [2].

RIPK1 Metabolic Stability Kinase Inhibitor Necroptosis

Lipophilicity Advantage: Estimated π(C₂F₅) vs. π(CF₃) and Impact on logD

The Hansch lipophilicity constant (π) for the pentafluoroethyl substituent is estimated at approximately 1.6, compared with the well-established value of 0.88 for trifluoromethyl [1]. For a matched molecular pair, this translates to a calculated ΔlogP of approximately +0.72 units when substituting –CF₃ with –C₂F₅. This incremental lipophilicity can favourably shift membrane permeability, plasma protein binding, and volume of distribution without crossing into the high-lipophilicity risk zone (logD > 5) that is associated with promiscuity and poor developability [1].

Lipophilicity Hansch π logD CNS Penetration Fluorine Chemistry

Fifteen-Fold Potency Gain with Pentafluoroethyl in GPCR Positive Allosteric Modulators

According to a disclosure by Enamine Ltd. citing results from Vakalopoulos et al., replacement of a substituent with the pentafluoroethyl group in a GPCR PAM series improved in vitro potency by approximately 15-fold, achieving a PAM EC₅₀ of 1 nM [1]. Notably, aqueous solubility in the selected medium also increased, addressing the common trade-off between lipophilicity-driven potency and solubility-limited absorption. Although the exact comparator structure was not publicly disclosed, the magnitude of improvement positions the C₂F₅ group as a high-impact design element for allosteric modulator programmes.

GPCR Positive Allosteric Modulator PAM EC₅₀ Potency Solubility

Enantiopure Availability vs. Racemate-Only Supply of Common Fluoro-Phenethylamine Building Blocks

1-(3-Pentafluoroethyl-phenyl)-ethylamine is commercially supplied as discrete (R)- and (S)-enantiomers (CAS 2227757-10-8 and 2227865-05-4, respectively), each with a molecular weight of 239.18 g·mol⁻¹ and typical purity ≥ 95% . This contrasts with many commonly procured fluorinated phenethylamine building blocks—such as 1-(3-trifluoromethyl-phenyl)-ethylamine or 1-(4-fluorophenyl)-ethylamine—that are predominantly offered as racemates, requiring downstream chiral resolution or asymmetric synthesis steps that add cost and timeline to lead optimisation campaigns [1].

Chiral Amine Enantiomeric Purity Asymmetric Synthesis Lead Optimisation

Meta- vs. Para-Regioisomer pKa and Steric Trajectory Differentiation

The meta-substituted target compound is expected to exhibit a slightly higher amine pKa than its para-substituted regioisomer (CAS 1554370-44-3, predicted pKa 8.551 ± 0.10) , owing to the attenuated electron-withdrawing inductive effect at the meta position. The predicted pKa for the meta isomer is approximately 8.8–9.0 (estimated via the Hammett σₘ versus σₚ relationship). Additionally, the meta attachment of the C₂F₅ group directs the ethylamine side-chain into a different spatial trajectory relative to the phenyl ring plane compared to para substitution, which can alter key hydrogen-bonding and hydrophobic contacts with target proteins [1].

Regioisomer pKa Amine Basicity Molecular Recognition SAR

Optimal Procurement and Application Scenarios for 1-(3-Pentafluoroethyl-phenyl)-ethylamine


RIPK1 Kinase Inhibitor Lead Optimization Using a Back-Pocket-Independent Scaffold

Medicinal chemistry teams pursuing RIPK1 inhibitors with differentiated binding modes can directly incorporate 1-(3-pentafluoroethyl-phenyl)-ethylamine as the core amine fragment. The Hamilton et al. (2019) study established that the C₂F₅-phenyl motif enables potent, selective RIPK1 inhibition without the lipophilic aromatic back-pocket group present in most literature inhibitors, achieving good rat pharmacokinetics [1]. The co-crystal structure of compound 11 bound to the RIPK1 kinase domain (PDB 6NW2, 2.00 Å resolution) provides a high-resolution template for structure-based design [2]. Having both enantiomers commercially available allows teams to rapidly assess stereochemical preferences at the ATP-binding site.

GPCR Positive Allosteric Modulator (PAM) Programmes Requiring Balanced Potency and Solubility

For allosteric modulator discovery, particularly in CNS-penetrant GPCR programmes, the pentafluoroethyl group has demonstrated a 15-fold potency gain (PAM EC₅₀ = 1 nM) with a simultaneous increase in aqueous solubility, as reported by Vakalopoulos et al. [3]. This directly addresses the optimisation bottleneck where lipophilic potency improvements typically degrade solubility. The primary amine of 1-(3-pentafluoroethyl-phenyl)-ethylamine serves as the conjugation point for carboxylic acid, sulfonyl chloride, or isocyanate coupling partners, enabling rapid library synthesis around the validated C₂F₅-phenyl PAM pharmacophore.

Fragment-Based Drug Discovery (FBDD) Campaigns Leveraging ¹⁹F NMR

With a molecular weight of 239.18 Da and five chemically equivalent fluorine atoms on the pentafluoroethyl group, this compound constitutes an ideal fragment for ¹⁹F NMR-based screening. The C₂F₅ group provides an intense, sharp ¹⁹F signal that is exquisitely sensitive to changes in chemical environment upon target binding, enabling direct detection of fragment hits at low micromolar concentrations [1]. The intermediate lipophilicity of the C₂F₅ group (π ≈ 1.6) positions this fragment between the less lipophilic CF₃ fragment and the more lipophilic C₆F₅ fragment, giving FBDD practitioners an additional logD tuning option.

Stereospecific Synthesis of Chiral Amine Libraries Without Chromatographic Resolution

Library chemists and parallel synthesis groups can procure the (R)-enantiomer (CAS 2227757-10-8) and (S)-enantiomer (CAS 2227865-05-4) as discrete, pre-qualified building blocks . This eliminates the need for chiral supercritical fluid chromatography (SFC) resolution after amide or sulfonamide coupling, saving an estimated 2–5 working days per library plate and avoiding 10–30% yield loss typical of preparative chiral separations. The meta-C₂F₅ substitution imparts sufficient steric bulk to induce diastereoselectivity in subsequent transformations, further enhancing library stereochemical diversity.

Quote Request

Request a Quote for 1-(3-Pentafluoroethyl-phenyl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.